molecular formula C6H2Br2FNO2 B1529951 1,4-Dibromo-2-fluoro-6-nitrobenzene CAS No. 1807182-22-4

1,4-Dibromo-2-fluoro-6-nitrobenzene

Cat. No. B1529951
M. Wt: 298.89 g/mol
InChI Key: OKYXXFZQDSEMOG-UHFFFAOYSA-N
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Description

“1,4-Dibromo-2-fluoro-6-nitrobenzene” is a chemical compound with the molecular formula C6H3Br2NO2 . It is used in the synthesis of anti-inflammatory agents .


Synthesis Analysis

The synthesis of “1,4-Dibromo-2-fluoro-6-nitrobenzene” could involve multiple steps. One possible method could be a nitration followed by a bromination . Another possible method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2-fluoro-6-nitrobenzene” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“1,4-Dibromo-2-fluoro-6-nitrobenzene” undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dibromo-2-fluoro-6-nitrobenzene” is 360.806 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Temporary Anion States and Dissociative Electron Attachment

Nitrobenzene derivatives, including those with substitutions similar to 1,4-Dibromo-2-fluoro-6-nitrobenzene, have been studied for their temporary anion states and dissociative electron attachment properties. These studies involve electron transmission spectroscopy and provide insights into the behavior of electrons in these compounds, which can be critical for understanding chemical reactions in various fields, including materials science and environmental chemistry (Asfandiarov et al., 2007).

Palladium(0)-Catalyzed Reactions

Research has shown that palladium(0)-catalyzed reactions, such as amination, Stille coupling, and Suzuki coupling, can be effectively conducted with electron-deficient aryl fluorides, which are structurally related to 1,4-Dibromo-2-fluoro-6-nitrobenzene. These reactions are essential for creating complex organic molecules, highlighting the compound's utility in organic synthesis (Kim & Yu, 2003).

Molecular Ordering in Smectogens

Studies on the molecular ordering of smectogenic compounds, including those related to nitrobenzene derivatives, provide valuable insights into the materials' properties at phase transitions. Such research is crucial for developing advanced materials with tailored properties for applications in liquid crystal displays and other optical devices (Ojha, 2005).

Electrochemical Reduction Studies

The electrochemical reduction of nitrobenzene and its derivatives has been extensively studied to understand the reduction mechanisms and the formation of reaction intermediates. These studies are significant for environmental applications, such as the remediation of nitroaromatic pollutants in water (Silvester et al., 2006).

Safety And Hazards

“1,4-Dibromo-2-fluoro-6-nitrobenzene” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,5-dibromo-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYXXFZQDSEMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-fluoro-6-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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